4-(Benzylamino)-3-quinolinecarbonitrile
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Overview
Description
4-(Benzylamino)-3-quinolinecarbonitrile is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a benzylamino group at the 4-position and a cyano group at the 3-position. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-3-quinolinecarbonitrile typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions. For example, the quinoline derivative can be reacted with benzylamine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Benzylamine, sodium hydride, potassium carbonate, cyanide sources.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-(Benzylamino)-3-quinolinecarbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and antiviral activities.
Biological Studies: It is used in studies to understand the biological mechanisms of quinoline derivatives and their interactions with biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives with potential therapeutic applications.
Material Science: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
4-(Benzylamino)-3-quinolinecarbonitrile can be compared with other similar compounds, such as:
4-(Benzylamino)butoxy-9H-carbazole Derivatives: These compounds also contain a benzylamino group and exhibit similar biological activities.
N4-Benzylamine-N2-isopropyl-quinazoline-2,4-diamines: These derivatives have a similar structure and are used as potential antibacterial agents.
Pyridazine and Pyridazinone Derivatives: These compounds have a similar heterocyclic structure and exhibit a wide range of pharmacological activities.
The uniqueness of this compound lies in its specific quinoline core structure and the presence of both benzylamino and cyano groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(benzylamino)quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c18-10-14-12-19-16-9-5-4-8-15(16)17(14)20-11-13-6-2-1-3-7-13/h1-9,12H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHMRDSCPNTVLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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